molecular formula C17H16ClN3O3S3 B2381334 (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941918-65-6

(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2381334
CAS No.: 941918-65-6
M. Wt: 441.96
InChI Key: ZYGKHSCKFHUJDN-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring three distinct structural motifs:

  • Piperazine ring: A six-membered diamine ring known for enhancing solubility and serving as a flexible linker in drug design.
  • 4-(Methylsulfonyl)benzo[d]thiazole: A bicyclic aromatic system with a sulfonyl group, which may confer electron-withdrawing effects and influence receptor binding.

The methylsulfonyl group on the benzothiazole distinguishes this compound from analogs with alternative substituents (e.g., methoxy, trifluoromethyl) .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c1-27(23,24)13-4-2-3-11-15(13)19-17(26-11)21-9-7-20(8-10-21)16(22)12-5-6-14(18)25-12/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGKHSCKFHUJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and benzo[d]thiazole rings, followed by their functionalization and coupling.

    Thiophene Synthesis: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Benzo[d]thiazole Synthesis: The benzo[d]thiazole ring is often prepared via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves the coupling of the synthesized thiophene and benzo[d]thiazole derivatives with piperazine. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiophene derivatives with various substituents

Scientific Research Applications

Anticancer Properties

Research indicates that the compound may exhibit anticancer activity. The structural components, particularly the benzo[d]thiazole and thiophene rings, are known to interact with cellular targets involved in cancer progression. Computational studies have predicted its effectiveness against various cancer cell lines, suggesting a mechanism that may involve the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The presence of the methylsulfonyl group is linked to anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Neuropharmacological Potential

The piperazine moiety is associated with neuropharmacological effects. Compounds containing piperazine derivatives have been shown to exhibit antidepressant and anxiolytic activities. Thus, this compound may also be investigated for its potential use in treating neurological disorders .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as:

  • Surface Plasmon Resonance (SPR) : Used to measure binding affinities between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC) : Provides insights into thermodynamic parameters of binding interactions.
  • Computational Docking Studies : Predict how the compound fits into active sites of target proteins, aiding in drug design efforts .

Comparative Analysis with Related Compounds

To highlight the uniqueness of (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
MethylsulfonylmethaneContains methylsulfonyl groupAnti-inflammatory
Thienopyridine derivativesContains thiophene ringAntiplatelet activity
Piperazine derivativesContains piperazine ringAntidepressant effects
Benzo[d]thiazole derivativesContains benzo[d]thiazole ringAnticancer activity

The unique combination of these functional groups in this compound may offer a broader spectrum of biological activity compared to individual components .

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole moiety is a common scaffold in bioactive molecules. Key comparisons include:

Compound Name Substituent on Benzothiazole Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 4-Methylsulfonyl ~403.9* Enhanced electron withdrawal
(5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone 5-Chloro, 2-methoxyphenyl 303.77 Antitumor potential (hypothesized)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Chloro, 4-methoxyphenyl 275.75 Antimicrobial activity

*Calculated based on formula C₁₅H₁₃ClN₂O₂S₂.

Key Insight : The methylsulfonyl group in the target compound may improve metabolic stability compared to methoxy or chloro analogs due to stronger electron-withdrawing effects .

Piperazine-Linked Analogues

Piperazine derivatives are prevalent in CNS and antimicrobial agents. Notable analogs include:

  • Compound 21 () : Thiophen-2-yl linked to 4-(trifluoromethyl)phenyl-piperazine.

    • Structural Difference : Trifluoromethyl group vs. methylsulfonyl.
    • Impact : Trifluoromethyl enhances lipophilicity, whereas methylsulfonyl may improve solubility and hydrogen bonding .
  • {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone (): Structural Difference: Furan ring replaces thiophene; sulfonyl group on a phenyl ring. Impact: Furan’s reduced aromaticity may decrease binding affinity compared to thiophene .

Thiophene vs. Other Heterocycles

The 5-chlorothiophene group in the target compound contrasts with:

  • Pyrazolopyrimidinones (): Contain nitrogen-rich cores, favoring kinase inhibition.

Activity Implications : Thiophene’s sulfur atom may facilitate interactions with cysteine residues in enzymes, a feature absent in oxygen- or nitrogen-based heterocycles .

Pharmacological and Physicochemical Considerations

  • Solubility : The methylsulfonyl group may enhance aqueous solubility compared to trifluoromethyl or chloro substituents .
  • Binding Affinity : Piperazine’s flexibility could allow optimal positioning of the benzothiazole and thiophene groups for receptor interactions, as seen in arylpiperazine-based drugs .

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , identified by its CAS number 941981-63-1, is a synthetic organic molecule notable for its complex structure and potential biological activities. Its design incorporates various functional groups, including a thiophene ring, a benzo[d]thiazole moiety, and a piperazine derivative, which collectively suggest diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C17H16ClN3O3S3C_{17}H_{16}ClN_{3}O_{3}S_{3} with a molecular weight of 442.0 g/mol. The presence of the chlorothiophene and methylsulfonyl groups enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC₁₇H₁₆ClN₃O₃S₃
Molecular Weight442.0 g/mol
CAS Number941981-63-1

Predicted Biological Activities

Computational analyses have suggested that the compound may exhibit several biological activities:

  • Anticancer Properties : The structural components indicate potential interactions with cancer-related pathways. The benzo[d]thiazole moiety is known for its anticancer activity, and compounds containing this structure have been reported to inhibit tumor growth.
  • Anti-inflammatory Effects : The methylsulfonyl group is linked to anti-inflammatory activities, which may be beneficial in treating inflammatory diseases.
  • Neuropharmacological Effects : The piperazine ring is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are crucial for quantifying binding affinities with target proteins. Computational docking studies can provide insights into how the compound fits into active sites of these proteins.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other related compounds that share structural features:

Compound Name Structural Features Biological Activity
MethylsulfonylmethaneContains methylsulfonyl groupAnti-inflammatory
Thienopyridine derivativesContains thiophene ringAntiplatelet activity
Piperazine derivativesContains piperazine ringAntidepressant effects
Benzo[d]thiazole derivativesContains benzo[d]thiazole ringAnticancer activity

This comparative analysis highlights the unique combination of functional groups in this compound, which may offer a broader spectrum of biological activity than its counterparts.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, reinforcing the potential applications of this compound:

  • Antitumor Activity : Research on chalcone derivatives has shown promising antitumor effects through apoptosis induction and cytotoxicity against cancer cell lines . This suggests that the compound may similarly inhibit cancer cell proliferation.
  • MAO Inhibition : Studies have indicated that heterocyclic chalcones exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative diseases like Parkinson's . Given the piperazine component, this compound may also possess MAO inhibitory properties.
  • Antimicrobial Potential : The thiazole and thiophene rings are known to contribute to antimicrobial activities . Investigating these properties could reveal additional therapeutic applications in infectious disease management.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1Benzo[d]thiazole + PiperazineAcetonitrile802478
2Piperazine + Carbonyl ChlorideDCM0–5685

(Basic) How should researchers characterize this compound’s molecular structure and purity?

Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Resolve aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole) and confirm the methanone carbonyl signal (δ 190–200 ppm in 13C NMR) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion peak (calculated for C₁₇H₁₅ClN₂O₂S₂: 394.02 g/mol) .
  • HPLC: Utilize a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .

(Advanced) How can computational tools optimize the synthesis and predict biological activity?

Methodological Answer:

  • Retrosynthetic Analysis: Use software like ChemDraw or Synthia to deconstruct the molecule into feasible precursors, prioritizing commercially available starting materials .
  • Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., piperazine coupling) and optimize catalyst selection .
  • Molecular Docking: Screen against targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The methylsulfonyl group may enhance binding affinity via polar interactions .

Q. Table 2: Predicted Binding Affinities (kcal/mol)

Target ProteinDocking ScoreKey Interactions
COX-2-9.2Sulfonyl-O⋯Arg120
EGFR Kinase-8.7Thiophene-S⋯Met793

(Advanced) How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

Methodological Answer:

  • Modification Sites:
    • Benzo[d]thiazole: Replace methylsulfonyl with sulfonamide to enhance solubility .
    • Piperazine: Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize receptor interactions .
  • Assay Design:
    • Test derivatives in enzyme inhibition assays (e.g., COX-2 IC₅₀) and compare with parent compound .
    • Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (ka/kd) for optimized analogs .

(Advanced) How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays: Confirm initial findings (e.g., cytotoxicity in MTT assays) with alternative methods like ATP-based viability assays .
  • Meta-Analysis: Aggregate data from multiple studies using tools like RevMan, adjusting for variables (e.g., cell line, dosage) to identify trends .
  • Mechanistic Studies: Perform knock-down experiments (siRNA) or Western blotting to validate target engagement (e.g., p38 MAPK pathway inhibition) .

(Basic) What are the compound’s key physicochemical properties relevant to drug development?

Methodological Answer:

  • LogP: Measure via shake-flask method (predicted LogP = 3.1 ± 0.2), indicating moderate lipophilicity .
  • Solubility: Determine in PBS (pH 7.4) using UV-Vis spectroscopy; enhance via co-solvents (e.g., 10% DMSO) if <50 µM .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

(Advanced) What environmental fate and ecotoxicity considerations apply to this compound?

Methodological Answer:

  • Environmental Persistence: Use EPI Suite to estimate biodegradation half-life (>60 days suggests high persistence) .
  • Aquatic Toxicity: Test on Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) per OECD guidelines .
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect sulfoxide or piperazine-N-oxide metabolites .

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